Cas no 83891-03-6 (Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]-)
![Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- structure](https://ar.kuujia.com/scimg/cas/83891-03-6x500.png)
Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]-
- Norfluoxetine
- NORFLUOXETINE HYDROCHLORIDE
- N-desmethylfluoxetine
- NORFLUOXETINE HCL
- 3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine
- Benzenepropanamine, γ-[4-(trifluoromethyl)phenoxy]-, (±)- (ZCI)
- γ-[4-(Trifluoromethyl)phenoxy]benzenepropanamine (ACI)
- 1-(3-Amino-1-phenylpropoxy)-4-(trifluoromethyl)benzene
- Desmethylfluoxetine
-
- MDL: MFCD01321043
- نواة داخلي: 1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2
- مفتاح Inchi: WIQRCHMSJFFONW-UHFFFAOYSA-N
- ابتسامات: FC(C1C=CC(OC(CCN)C2C=CC=CC=2)=CC=1)(F)F
حساب السمة
- نوعية دقيقة: 331.09500
- النظائر كتلة واحدة: 331.095
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 21
- تدوير ملزمة العد: 6
- تعقيدات: 294
- رابطة تساهمية وحدة العد: 2
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 1
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 35.2A^2
الخصائص التجريبية
- اللون / الشكل: solid
- كثيف: 1.204
- نقطة انصهار: 105-108°C
- نقطة الغليان: 381.1 °C at 760 mmHg
- نقطة الوميض: 184.3 °C
- انكسار: 1.525
- الذوبان: H2O: >4 mg/mL
- بسا: 35.25000
- لوغب: 5.67660
Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- أمن المعلومات
- WGK ألمانيا:3
- ظروف التخزين:Hygroscopic, -20°C Freezer, Under Inert Atmosphere
Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- بيانات الجمارك
- رمز النظام المنسق:2922299090
- بيانات الجمارك:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN3145649-10mg |
Norfluoxetine(hydrochloride) |
83891-03-6 | ≥98% | 10mg |
RMB 2672.00 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0352-100mg |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine |
83891-03-6 | 90% | 100mg |
3561.78CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1004778-100mg |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine |
83891-03-6 | 95% | 100mg |
$555 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0352-1g |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine |
83891-03-6 | 90% | 1g |
11702.99CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0352-50mg |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine |
83891-03-6 | 90% | 50mg |
2204.91CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1004778-50mg |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine |
83891-03-6 | 95% | 50mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1004778-250mg |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine |
83891-03-6 | 95% | 250mg |
$780 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0352-250mg |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine |
83891-03-6 | 90% | 250mg |
6275.51CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0352-5g |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine |
83891-03-6 | 90% | 5g |
¥19504.98 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0352-10mg |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine |
83891-03-6 | 90% | 10mg |
¥1731.3 | 2025-01-22 |
Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
2.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Diethyl ether ; 20 min, 0 °C
2.2 Solvents: Diethyl ether ; 3 h, rt
2.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt
طريقة الإنتاج 3
1.2 Solvents: Diethyl ether ; 3 h, rt
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt
Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- Raw materials
- Tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate
- Tert-Butyl 3-(4-(trifluoromethyl)phenoxy)-3-phenylpropylcarbamate
- Di-tert-butyl dicarbonate
- alpha,alpha,alpha-Trifluoro-p-cresol
- 3-Amino-1-phenylpropan-1-ol
Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- Preparation Products
Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- الوثائق ذات الصلة
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
83891-03-6 (Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]-) منتجات ذات صلة
- 54910-89-3(Fluoxetine)
- 57226-07-0(N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine)
- 56161-73-0(norfluoxetine)
- 72836-71-6(5-Naphthol-2-acetic acid)
- 888491-18-7(Poly2,5-bis(3-dodecylthiophen-2-yl)thieno3,2-bthiophene)
- 2248395-47-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylate)
- 1368247-84-0(3-amino-1-(4-fluoro-1H-indol-3-yl)propan-1-one)
- 14740-55-7(Lithium tetra([1,1'-biphenyl]-4-yl)borate)
- 184870-53-9(Hydroxylamine, O-[1-(4-methylphenyl)ethyl]-)
- 2097929-88-7(N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylpyridine-3-sulfonamide)
